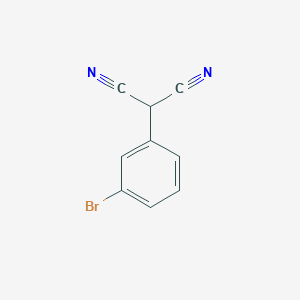

2-(3-Bromophenyl)malononitrile

描述

Significance of Malononitrile (B47326) Frameworks in Contemporary Organic Synthesis

Malononitrile, with the chemical formula CH₂(CN)₂, is a highly versatile building block in organic chemistry. wikipedia.org Its exceptional reactivity is attributed to the presence of a methylene (B1212753) group flanked by two strongly electron-withdrawing cyano groups, which renders the methylene protons quite acidic. arxada.com This "active methylene" character makes malononitrile and its derivatives potent nucleophiles, particularly in condensation reactions. arxada.comwisdomlib.orgscispace.com

One of the most prominent applications of malononitrile is in the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone for the formation of carbon-carbon double bonds and is widely used to synthesize α,β-unsaturated nitriles and other substituted alkenes. ajrconline.orgbhu.ac.inresearchgate.net These products, in turn, serve as precursors for a diverse array of heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. scispace.comajrconline.orgderpharmachemica.com For instance, malononitrile is a key reactant in the Gewald reaction for the synthesis of 2-aminothiophenes. wikipedia.org

The malononitrile framework's ability to participate in addition, substitution, cyclization, and polymerization reactions has cemented its importance as a versatile reagent in the synthesis of pharmaceuticals, dyes, and functional polymers. arxada.comsciensage.info

Strategic Importance of Halogenated Aryl Substrates in C-C and C-Heteroatom Bond Formation

Halogenated aryl compounds, such as those containing a bromo-substituent, are fundamental substrates in modern synthetic organic chemistry, primarily due to their utility in cross-coupling reactions. fiveable.me These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. fiveable.mebohrium.com

The reactivity of aryl halides in these transformations is highly dependent on the nature of the halogen atom, with the general trend being I > Br > Cl. frontiersin.orgnih.gov Aryl bromides offer a good balance of reactivity and stability, making them widely used in seminal cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Negishi reactions. fiveable.meacs.org These methods are indispensable for the construction of biaryl systems and other complex molecular scaffolds found in numerous pharmaceuticals, agrochemicals, and materials. fiveable.mebohrium.com

The presence of the bromine atom on the phenyl ring of 2-(3-Bromophenyl)malononitrile provides a reactive handle for late-stage functionalization. This allows for the initial construction of a molecular framework using the reactivity of the malononitrile moiety, followed by further elaboration through cross-coupling at the bromo-position. This strategic combination of reactive sites within a single molecule is a powerful tool for synthetic chemists.

Historical Trajectories and Current Research Landscape of this compound Chemistry

The synthesis of arylmalononitriles, including the bromo-substituted variant, is often achieved through the Knoevenagel condensation of the corresponding aromatic aldehyde (in this case, 3-bromobenzaldehyde) with malononitrile. bhu.ac.inresearchgate.net This reaction is typically catalyzed by a weak base. wikipedia.org

Historically, research involving compounds like this compound has been driven by the need for versatile building blocks in heterocyclic synthesis. For example, derivatives of this compound have been used in the synthesis of pyrido[2,3-d]pyrimidines, which are scaffolds of interest in medicinal chemistry for their potential anticancer properties. rsc.org

Current research continues to explore the utility of this compound and related structures in the synthesis of novel compounds. For instance, it has been used as a precursor in the synthesis of pyrazolone (B3327878) derivatives and in the construction of complex heterocyclic systems through multi-component reactions. nih.govscirp.org The reactivity of the malononitrile group allows for the formation of various cyclic and acyclic structures, while the bromophenyl moiety offers a site for further chemical modification.

A patent describes the synthesis of 2-((benzotriazolyl)(3-bromophenyl)methylene)malononitrile from (3-bromobenzal)-malononitrile, highlighting its use in creating corrosion inhibitors. patsnap.com Other studies have focused on the synthesis of related compounds like 3-(3-Bromophenyl)-1,1,2,2-tetracyanocyclopropane from 3-bromobenzaldehyde (B42254) and malononitrile. nih.gov

Academic Scope and Research Relevance of this compound

The academic and research relevance of this compound stems from its dual functionality. The malononitrile portion is a well-established synthon for generating a wide range of biologically active heterocyclic compounds, including pyrans, pyridines, and pyrimidines. nih.govekb.egsapub.orgorgchemres.org The presence of two cyano groups makes it a strong Michael acceptor and a precursor for various cyclization reactions.

The bromophenyl group, on the other hand, makes the molecule a suitable substrate for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents onto the aromatic ring, significantly expanding the molecular diversity that can be achieved from this single precursor. This feature is particularly valuable in medicinal chemistry, where the systematic modification of a lead compound is often required to optimize its biological activity. rsc.org

Recent studies have shown the use of bromo-substituted phenylmalononitriles in the synthesis of novel compounds with potential biological activities. For instance, derivatives have been investigated for their antimicrobial properties. derpharmachemica.com The compound and its analogs are also used to study reaction mechanisms and to develop new synthetic methodologies. nih.govresearchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 297745-45-0 sigmaaldrich.com |

| Molecular Formula | C₉H₅BrN₂ sigmaaldrich.com |

| Molecular Weight | 221.06 g/mol |

Key Reactions Involving the Malononitrile Framework

| Reaction Name | Description | Typical Reactants |

| Knoevenagel Condensation | Condensation of an active methylene compound with an aldehyde or ketone. wikipedia.org | Aldehydes/Ketones, Malononitrile sigmaaldrich.com |

| Gewald Reaction | Synthesis of 2-aminothiophenes. wikipedia.org | Ketone/Aldehyde, Malononitrile, Sulfur wikipedia.org |

| Michael Addition | Nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. nih.gov | Malononitrile anion, α,β-unsaturated compounds sapub.org |

Common Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Description | Coupling Partners |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. fiveable.me | Aryl boronic acid/ester, Aryl bromide nih.gov |

| Heck Reaction | Reaction of an unsaturated halide with an alkene. fiveable.me | Alkene, Aryl bromide acs.org |

| Negishi Coupling | Cross-coupling of an organozinc compound with an organohalide. acs.org | Organozinc reagent, Aryl bromide acs.org |

Structure

3D Structure

属性

CAS 编号 |

297745-45-0 |

|---|---|

分子式 |

C9H5BrN2 |

分子量 |

221.05 g/mol |

IUPAC 名称 |

2-(3-bromophenyl)propanedinitrile |

InChI |

InChI=1S/C9H5BrN2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8H |

InChI 键 |

VARPTKFFDRCPMG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Br)C(C#N)C#N |

产品来源 |

United States |

Synthetic Methodologies for 2 3 Bromophenyl Malononitrile and Its Precursors

Knoevenagel Condensation Approaches to Arylidenemalononitriles

The Knoevenagel condensation is a cornerstone of organic synthesis, pivotal for forming C-C bonds by reacting an active methylene (B1212753) compound, such as malononitrile (B47326), with a carbonyl compound like an aldehyde or ketone. nih.govbhu.ac.in This reaction is the most direct route for producing 2-arylidenemalononitriles, including 2-(3-Bromophenyl)malononitrile, from the corresponding aromatic aldehyde. nih.gov The mechanism typically involves the deprotonation of malononitrile by a base to form a carbanion, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields the final α,β-unsaturated dinitrile product. tandfonline.com

Traditionally, the Knoevenagel condensation has been facilitated by a variety of homogeneous catalysts, primarily weak bases. These include organic bases like primary, secondary, and tertiary amines (e.g., pyridine, piperidine, and triethylamine) and their corresponding ammonium salts. tandfonline.comijcps.orgtue.nl In addition to organic bases, inorganic bases and Lewis acids have also been widely used. Catalysts such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), cadmium iodide (CdI₂), and aluminum oxide (Al₂O₃) have proven effective. tandfonline.comijcps.org However, many of these conventional methods necessitate the use of organic solvents, prolonged heating, and reflux conditions, which can lead to environmental concerns regarding the disposal of hazardous waste. ijcps.org

| Catalyst Type | Examples | Typical Conditions |

| Organic Bases | Pyridine, Piperidine, Triethylamine, Ammonium Acetate | Organic solvents, often requires heating |

| Lewis Acids | ZnCl₂, TiCl₄, CdI₂, Al₂O₃, LiCl | Organic solvents, variable temperatures |

| Inorganic Bases | Alkali Hydroxides, Alkali Alkoxides | Organic solvents |

This table provides an overview of conventional catalyst systems used in Knoevenagel condensation.

In response to the environmental drawbacks of conventional methods, significant research has focused on developing greener and more sustainable protocols for the Knoevenagel condensation. ijcps.org These advancements prioritize the reduction of hazardous substances, use of benign solvents, lower energy consumption, and easier catalyst recovery. tue.nl

A major focus of green chemistry is the replacement of volatile organic solvents with water. ijcps.org Water-mediated Knoevenagel condensations have been successfully developed, sometimes without any catalyst, taking advantage of water's unique properties. rsc.org Furthermore, a variety of novel and eco-friendly catalysts have been introduced. These include:

Natural Catalysts: Aqueous extracts from fruits and plants, such as lemon juice, tamarind, and banana, have been used as mild, biodegradable acid catalysts. researchgate.net

Solvent-Free and Grindstone Chemistry: Reactions can be performed by simply grinding the solid reactants together at room temperature, completely eliminating the need for solvents. tandfonline.com This mechanochemical approach is simple, efficient, and environmentally benign. tandfonline.com

Ultrasound and Microwave Irradiation: The use of ultrasonic or microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. bhu.ac.innih.gov These techniques provide energy directly to the reacting molecules, leading to rapid and efficient transformations. bhu.ac.in

Heterogeneous Catalysts: Solid-supported catalysts, such as zeolites, functionalized silica, and metal-organic frameworks (MOFs), offer high efficiency and the significant advantage of being easily separated from the reaction mixture and reused for multiple cycles. nih.govnih.gov For instance, NiCu nanohybrids supported on multi-walled carbon nanotubes have demonstrated high catalytic performance in aqueous solutions at room temperature. nih.gov

| Green Approach | Catalyst / Method | Key Advantages |

| Aqueous Media | Water as solvent, Ni(NO₃)₂·6H₂O | Environmentally benign, simple workup ijcps.org |

| Natural Catalysts | Lemon Juice, Henna Leaves, Banana Extract | Inexpensive, biodegradable, readily available researchgate.netresearchgate.net |

| Solvent-Free | Grinding / Mechanochemistry | No organic solvent waste, simple, economical tandfonline.com |

| Energy Input | Microwave / Ultrasound Irradiation | Rapid reaction times, high yields, energy efficient bhu.ac.innih.gov |

| Heterogeneous Catalysis | Zeolites, Supported Nanoparticles (e.g., NiCu@MWCNT) | Catalyst reusability, easy separation, high stability nih.govnih.gov |

This table summarizes various green chemistry approaches for the Knoevenagel synthesis of malononitrile derivatives.

Multicomponent Reaction Strategies Incorporating Malononitrile

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a final product that incorporates significant portions of all starting materials. ingentaconnect.com Malononitrile is an exceptionally versatile reagent in MCRs due to the high reactivity of its active methylene group and the ability of its nitrile groups to participate in subsequent cyclization reactions. ingentaconnect.combenthamdirect.com

In the context of synthesizing compounds related to this compound, an MCR could involve the in situ formation of the arylidenemalononitrile intermediate. For example, a three-component reaction could be designed with 3-bromobenzaldehyde (B42254), malononitrile, and a third reactant. researchgate.net The initial step would be the Knoevenagel condensation between the aldehyde and malononitrile to form this compound, which would then immediately react with the third component in the same pot. rsc.org Such strategies are widely used to build complex heterocyclic structures, such as substituted pyridines, pyrans, and chromenes, in a highly atom-economical and efficient manner. benthamdirect.comresearchgate.net The use of ultrasound irradiation can further enhance the efficiency of these MCRs, promoting them as a green synthetic tool. nih.gov

Targeted Synthesis of this compound via Specific Precursors

The most direct and common synthesis of this compound involves the reaction of its immediate precursors.

The primary and most straightforward pathway for the synthesis of this compound is the direct Knoevenagel condensation of 3-Bromobenzaldehyde with malononitrile. nih.gov This reaction can be carried out using the various catalytic systems described previously, ranging from conventional bases to green, heterogeneous catalysts. The electron-withdrawing nature of the bromine atom on the aromatic ring can influence the reactivity of the aldehyde's carbonyl group.

In some synthetic routes, the aldehyde functional group may need to be protected to prevent unwanted side reactions during other chemical transformations on the molecule. Aldehydes are commonly protected as acetals. For this precursor, 3-Bromobenzaldehyde could be converted to an acetal, such as 3-bromo-benzaldehyde dimethyl acetal. Following the necessary synthetic steps, the acetal group would then be deprotected (hydrolyzed) back to the aldehyde using dilute acid, liberating the 3-Bromobenzaldehyde to be used in the final Knoevenagel condensation step. google.com

While the term "dehydrogenation coupling" is broad, in the context of forming aryl malononitriles, modern cross-coupling reactions represent a powerful one-pot strategy. A significant alternative to the Knoevenagel condensation is the palladium-catalyzed direct arylation of malononitrile. researchgate.net This method involves the coupling of an aryl halide, such as 1,3-dibromobenzene or 3-bromoiodobenzene, directly with malononitrile in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. researchgate.net This approach forms the aryl-C(CN)₂ bond directly and avoids the use of an aldehyde precursor. Such palladium-catalyzed C-C bond-forming reactions are a cornerstone of modern organic synthesis and offer a distinct one-pot route to the target compound and its analogs. researchgate.net

Flow Chemistry and Continuous Processing in the Synthesis of this compound

The transition from traditional batch manufacturing to continuous flow chemistry represents a significant paradigm shift in the synthesis of specialty chemicals and pharmaceutical intermediates. While specific research detailing the synthesis of this compound in a continuous flow system is not extensively documented in publicly available literature, the principles of flow chemistry and its successful application to analogous chemical transformations provide a strong basis for its potential implementation. Continuous processing offers numerous advantages over batch methods, including enhanced safety, improved heat and mass transfer, greater process control, and potential for seamless integration of reaction and purification steps.

The synthesis of aryl malononitriles, a class of compounds to which this compound belongs, often involves reactions such as palladium-catalyzed cross-coupling or Knoevenagel condensations. These reaction types have been shown to benefit from translation to continuous flow environments. For instance, the precise temperature control afforded by microreactors can minimize the formation of byproducts in exothermic coupling reactions. Furthermore, the reduced reactor volume at any given time significantly mitigates the risks associated with handling hazardous reagents or intermediates.

In a hypothetical continuous flow setup for the synthesis of this compound via a palladium-catalyzed arylation of malononitrile with 1-bromo-3-iodobenzene or a related aryl halide, streams of the reactants, catalyst, and base dissolved in a suitable solvent would be continuously pumped and mixed. The reaction mixture would then pass through a heated packed-bed or coil reactor where the transformation occurs. The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction yield and selectivity. Downstream processing, such as quenching, extraction, and initial purification, can also be integrated into the flow system, creating a fully continuous manufacturing process.

Research into related areas, such as the continuous-flow synthesis of other functionalized aromatic compounds, has demonstrated the feasibility and benefits of this approach. These studies often report higher yields, shorter reaction times, and improved product purity compared to their batch counterparts. The development of a continuous process for this compound would likely follow similar principles, leveraging the enhanced control and safety features of flow chemistry to achieve a more efficient and scalable synthesis.

The table below presents data from studies on continuous flow synthesis of related compound classes, illustrating the typical parameters and outcomes that could be targeted in the development of a continuous process for this compound.

| Product Type | Reactants | Catalyst/Conditions | Residence Time | Yield |

| Benzylidenemalononitrile Derivatives | Various Aldehydes, Malononitrile | Heterogeneous catalysts in a packed-bed reactor | Minutes | High to quantitative |

| Aryl Thioethers | Aryl Halides, Thiols | Palladium catalyst with a ligand | 5-20 minutes | Good to excellent |

| Biaryl Compounds | Aryl Bromides, Arylboronic Acids | Immobilized Palladium catalyst | 2-10 minutes | >95% |

Reactivity Profiles and Transformational Pathways of 2 3 Bromophenyl Malononitrile

Reactions Involving the Bromine Moiety for Carbon-Carbon and Carbon-Heteroatom Coupling

The presence of a bromine atom on the aromatic ring of 2-(3-bromophenyl)malononitrile makes it an ideal substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

Palladium catalysis is a cornerstone of cross-coupling chemistry, offering mild and efficient pathways to form new bonds. The reactivity of aryl bromides in these transformations is well-established, making this compound a suitable participant.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to biphenyl derivatives bearing a malononitrile (B47326) group, which are valuable precursors for various functional materials and pharmaceuticals. nih.govresearchgate.net A derivative of the target compound, (Z)-2-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile, has been successfully used in Suzuki-Miyaura reactions with (4-formylphenyl)boronic acid, demonstrating the viability of this transformation on similar scaffolds. acs.orgacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| (4-formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | High | acs.orgacs.org |

| Phenylboronic acid | Pd Nanoparticles | K₂CO₃ | Ethanol/H₂O | 80 °C | 98% | researchgate.net |

| Various Boronic Acids | Pd(OAc)₂ / Ligand | Various | Water | Various | Good to Excellent | nih.gov |

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to the aryl halide. nrochemistry.comyoutube.com Reductive elimination then furnishes the aryl-alkyne product. youtube.com Applying this reaction to this compound allows for the synthesis of 2-(3-(alkynyl)phenyl)malononitriles, which are versatile intermediates for constructing conjugated systems and heterocyclic compounds. scirp.org The reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp. | nrochemistry.com |

| Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | scirp.org |

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org Catalyzed by palladium complexes with specialized phosphine ligands, the reaction typically requires a strong base to deprotonate the amine. chemeurope.comacsgcipr.org The mechanism proceeds through oxidative addition, coordination of the amine, deprotonation, and reductive elimination. wikipedia.org For this compound, this transformation would yield 2-(3-(amino)phenyl)malononitriles, providing access to aniline derivatives that are important in medicinal chemistry and materials science. The scope of the reaction is broad, accommodating primary and secondary amines. chemeurope.com

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Amine Type | Catalyst System | Base | Solvent | Reference |

| Primary/Secondary Amine | Pd₂(dba)₃ / Phosphine Ligand | NaOtBu | Toluene | chemeurope.com |

| Primary/Secondary Amine | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ | Dioxane | acsgcipr.org |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is palladium-catalyzed and requires a base to regenerate the active catalyst. mdpi.com The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by alkene insertion into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.orglibretexts.org The reaction of this compound with various alkenes would lead to the synthesis of stilbene and cinnamate derivatives containing the malononitrile moiety, which are of interest for their optical and electronic properties. The reaction typically exhibits high trans selectivity. organic-chemistry.org

Table 4: Common Conditions for Heck Reaction of Aryl Bromides

| Alkene Partner | Catalyst System | Base | Solvent | Temperature | Reference |

| Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 80 °C | mdpi.com |

| n-Butyl acrylate | Pd(OAc)₂ / Phosphine-Imidazolium Salt | Cs₂CO₃ | Dioxane | 120 °C | organic-chemistry.org |

Nickel catalysts offer a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. nih.gov They can facilitate the coupling of aryl bromides with a variety of partners, including Grignard reagents and other organometallic species. rsc.org A notable application is the direct arylation of compounds with active methylene (B1212753) groups, such as malononitrile, with aryl halides. researchgate.net For this compound, nickel catalysis could be employed for intramolecular cyclizations or for coupling with alkyl bromides, providing pathways to diverse molecular structures. nih.gov

Beyond palladium and nickel, other transition metals such as copper, rhodium, and iridium can also mediate transformations at the aryl bromide position. researchgate.net Copper-catalyzed reactions, like the Ullmann condensation, represent classic methods for forming carbon-oxygen and carbon-nitrogen bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. Modern research continues to expand the scope of transition-metal catalysis, offering new possibilities for the functionalization of aryl halides like this compound. mdpi.com

Reactions at the Active Methylene Group of this compound

The methylene group in this compound is flanked by two electron-withdrawing nitrile groups, which significantly increases the acidity of its protons (pKa ≈ 11 in DMSO). This "active methylene" character allows the compound to act as a potent carbon nucleophile in a variety of classical bond-forming reactions after deprotonation by a suitable base.

The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound (aldehyde or ketone), typically catalyzed by a weak base. nih.govarkat-usa.org This reaction results in the formation of a new carbon-carbon double bond. nih.gov When this compound is reacted with an aldehyde or ketone, it forms a 2-(3-bromobenzylidene)malononitrile derivative. This transformation is highly efficient and is a cornerstone in the synthesis of electron-deficient alkenes, which are themselves valuable Michael acceptors and precursors for dyes, polymers, and biologically active molecules. nih.gov The reaction can often be carried out under mild conditions, sometimes even in aqueous media or without solvent. arkat-usa.org For instance, the condensation of the related 2-(4-bromophenyl)acetonitrile with 4-(dimethylamino)benzaldehyde proceeds smoothly in the presence of potassium hydroxide in methanol. acs.orgacs.org

Table 5: Knoevenagel Condensation of Malononitrile Derivatives with Aldehydes

| Aldehyde | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Benzaldehyde | Amino-bifunctional frameworks | Ethanol | Room Temp. | 100% | nih.gov |

| 4-(dimethylamino)benzaldehyde | KOH | Methanol | Reflux | 98% | acs.orgacs.org |

| Various Aryl Aldehydes | NiCu@MWCNT | H₂O/CH₃OH | 25 °C | High | nih.gov |

In the Michael addition, the carbanion generated from this compound acts as a nucleophile and adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). informahealthcare.comresearchgate.net This conjugate addition is a powerful method for forming carbon-carbon bonds and constructing more complex aliphatic chains. informahealthcare.com The reaction of malononitrile with chalcones, for example, leads to 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. metu.edu.trresearchgate.net These products can then be used in subsequent reactions to synthesize a variety of heterocyclic compounds, such as 4H-pyrans and pyridines, which exhibit diverse biological activities. metu.edu.tr The reaction can be promoted by various catalysts, including bases and, more recently, organocatalysts for asymmetric variants. metu.edu.trbuchler-gmbh.com

Table 6: Michael Addition of Malononitrile to α,β-Unsaturated Compounds

| Michael Acceptor | Catalyst/Promoter | Solvent | Conditions | Product Type | Reference |

| Chalcone | Cerium(IV) Ammonium Nitrate / Ionic Liquid | Solvent-free | Room Temp. | 2-(3-Oxo-1,3-diarylpropyl)malononitrile | informahealthcare.comresearchgate.net |

| Chalcone | Quinine-squaramide organocatalyst | Chloroform | -15 °C | Chiral 2-(3-Oxo-1,3-diphenylpropyl)malononitrile | metu.edu.tr |

| (E)-2-(2-nitrovinyl)phenol | Thiourea organocatalyst | Toluene | Room Temp. | 2-amino-4H-chromene-3-carbonitrile | buchler-gmbh.com |

Alkylation and Acylation Strategies

The methine proton at the central carbon of the this compound scaffold is acidic due to the electron-withdrawing effect of the two adjacent nitrile groups. This acidity facilitates its deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in alkylation and acylation reactions, respectively.

While specific examples detailing the alkylation and acylation of this compound are not extensively documented, the reactivity of the parent malononitrile and other aryl malononitriles is well-established. For instance, palladium-catalyzed methodologies have been developed for the stereospecific alkylation of malononitriles using enantioenriched primary allylic amines. rsc.orgnih.gov This suggests that similar transition-metal-catalyzed approaches could be applicable to the 3-bromophenyl derivative.

Furthermore, a samarium(III) chloride-catalyzed system has proven effective for the C-acylation of malononitrile with acid chlorides under mild conditions, offering a recyclable and efficient alternative to methods requiring strong bases. organic-chemistry.org The general applicability of this method to various malononitrile substrates indicates its potential for the acylation of this compound to introduce ketone functionalities.

Transformations Involving the Nitrile Functionalities

The two nitrile groups are key sites of reactivity, participating in cycloadditions, reductions, and hydrolysis reactions to yield a diverse array of heterocyclic and functionalized compounds.

Cycloaddition Reactions (e.g., [3+2] cycloaddition to tetrazoles)

The nitrile groups of this compound can undergo [3+2] cycloaddition reactions with azide sources, a common and efficient method for the synthesis of tetrazole rings. This transformation, also known as a 1,3-dipolar cycloaddition, involves the reaction of the nitrile (the dipolarophile) with an azide (the 1,3-dipole), such as sodium azide. The resulting product from the reaction of one nitrile group would be a (3-bromophenyl)(1H-tetrazol-5-yl)acetonitrile. This reaction is often facilitated by catalysts to proceed under mild conditions with high yields.

While direct studies on this compound are limited, research on analogous aryl nitriles demonstrates the feasibility and common conditions for this transformation. Various catalysts have been employed, including cobalt(II) complexes and rationally designed nanocatalysts, to promote the synthesis of 5-substituted-1H-tetrazoles from organic nitriles and sodium azide.

Reduction and Hydrolysis Pathways

The nitrile functionalities of this compound are susceptible to both reduction and hydrolysis, offering pathways to amines and carboxylic acid derivatives, respectively.

Reduction: The reduction of the nitrile groups can lead to the corresponding amines. Complete reduction, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2 over a palladium or platinum catalyst), would convert both nitrile groups into primary amine functionalities, yielding a diamine product. Partial reduction to form aldehydes is also possible under more controlled conditions, for example, using diisobutylaluminium hydride (DIBAL-H).

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed. Partial hydrolysis typically affords amides, while complete hydrolysis under more forcing conditions yields carboxylic acids. The hydrolysis of this compound would lead first to the corresponding diamide and subsequently to a dicarboxylic acid, specifically 2-(3-bromophenyl)malonic acid. Additionally, oxidative degradation methods have been developed where malononitrile derivatives are treated with a peracid in methanol, resulting in the loss of the cyano groups to form methyl esters in high yield. organic-chemistry.org

Cascade and Tandem Reactions Utilizing this compound

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org The structure of this compound makes it an excellent candidate for initiating such sequences.

The acidic proton and the nucleophilic character of the resulting carbanion allow this compound to participate in initial bond-forming events that can trigger subsequent intramolecular reactions. A common initiating step is the Knoevenagel condensation with an aldehyde or ketone. The resulting vinylidene malononitrile intermediate is a Michael acceptor, which can then undergo further reactions.

For example, three-component cascade reactions involving malononitriles, aldehydes, and other nucleophiles are widely reported for the synthesis of complex heterocyclic systems like substituted pyrans or pyridines. researchgate.net In a typical sequence, the Knoevenagel condensation product formed from this compound and an aldehyde would create an electron-deficient alkene. This intermediate can then be attacked by a third component in a Michael addition, leading to a new intermediate that can undergo intramolecular cyclization and subsequent dehydration or tautomerization to yield a stable heterocyclic product. rsc.orgrsc.org Such strategies provide a highly efficient route to molecular complexity from simple starting materials in a single operation. nih.gov

Derivatization and Functionalization Strategies Based on 2 3 Bromophenyl Malononitrile

Synthesis of Heterocyclic Compounds Incorporating the Malononitrile (B47326) Scaffold

The highly activated methylene (B1212753) group and the adjacent cyano functionalities of 2-(3-Bromophenyl)malononitrile make it an excellent precursor for the synthesis of a multitude of heterocyclic compounds. The reactivity is often initiated by a base-catalyzed deprotonation of the methylene group, generating a stabilized carbanion that can participate in various condensation and cyclization reactions.

The malononitrile moiety is a classic synthon for the construction of pyridine rings. One-pot, three-component tandem reactions provide an efficient route to highly functionalized pyridines. mdpi.com For instance, the reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation can yield 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. mdpi.com By using this compound in concert with other suitable reagents, various substituted pyridines and their fused analogs, such as pyrido[2,3-d]pyrimidines, can be synthesized. ajrconline.org

The general strategy often involves the initial Knoevenagel condensation of an aldehyde with the malononitrile, followed by a Michael addition and subsequent cyclization. youtube.com In the context of this compound, it can serve as the core C3 fragment or be further reacted to build more complex fused systems like isoquinolines or 1,8-naphthyridines. ajrconline.orgnih.gov

The synthesis of fused pyrimidine systems is a well-established application of arylidenemalononitriles, which can be derived from this compound.

Pyrano[2,3-d]pyrimidines : These bicyclic systems are commonly synthesized via a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and barbituric or thiobarbituric acid. chemsynthesis.com This reaction proceeds through a domino Knoevenagel-Michael cyclocondensation pathway. chemsynthesis.com Utilizing this compound as the malononitrile component in this reaction provides a direct route to pyrano[2,3-d]pyrimidines bearing the 3-bromophenyl substituent at the 5-position of the pyran ring. Various catalysts, including isonicotinic acid, borax, or nanoparticles, can be employed to facilitate this transformation under green conditions. chemsynthesis.com

| Catalyst | Solvent | Conditions | Product Yield | Reference |

| Isonicotinic acid (5 mol%) | Ethanol | Reflux | High | chemsynthesis.com |

| Borax (10 mol%) | Ethanol | Reflux | Good | chemsynthesis.com |

| TMDP (organocatalyst) | Water/Ethanol (1:1) | Heating | 72-88% | chemsynthesis.com |

| None (Solvent-free) | Heating | 100-120 °C | High | chemsynthesis.com |

Furo[2,3-d]pyrimidines : The synthesis of the furo[2,3-d]pyrimidine scaffold can be achieved from pyrimidine derivatives by constructing the furan ring, or vice versa. acs.org Derivatives of this compound can be incorporated into reaction schemes that build this fused system, often involving multi-step syntheses or multicomponent reactions with starting materials like cyanoacetohydrazide or ethyl cyanoacetate. acs.org These compounds are of interest as potential VEGFR-2 inhibitors. nih.gov

Triazolo[4,3-a]pyrimidines : This fused heterocyclic system is typically formed by the fusion of a 1,2,4-triazole ring with a pyrimidine ring. nih.gov Synthetic strategies often involve the cyclization of suitably functionalized pyrimidines with hydrazines or the reaction of aminotriazoles with β-dicarbonyl compounds. nih.govresearchgate.net A one-pot, three-component synthesis from 5-amino-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate is an effective method for preparing these derivatives. nih.gov this compound can be used to first construct a pyrimidine intermediate which can then be elaborated into the final triazolopyrimidine structure.

Pyrrole synthesis can be achieved through various methods where malononitrile derivatives are key intermediates. For example, the reaction of acylethynylpyrroles with malononitrile can lead to substituted 2-(phenyl)pyrroles. researchgate.net Another approach involves the cyclocondensation of enones with aminoacetonitrile to furnish dihydro-2H-pyrrole-2-carbonitriles, which can be subsequently oxidized to yield 3,5-disubstituted pyrrole-2-carbonitriles. wikipedia.org The 3-bromophenyl group from the starting material would be incorporated into the final pyrrole structure, providing a site for further functionalization.

The versatile reactivity of the malononitrile group allows for its incorporation into a wide range of other heterocyclic systems. youtube.comlibretexts.org

Nitrogen-Containing Heterocycles : Beyond pyridines and pyrimidines, this compound can be a precursor to pyridazines through reactions with 1,2-diaza-1,3-dienes. rsc.org

Oxygen-Containing Heterocycles : Multicomponent reactions involving this compound, an aldehyde, and a phenolic component can lead to 2-amino-4H-chromenes, a class of benzopyran derivatives. jhuapl.edu

Sulfur-Containing Heterocycles : The Gewald reaction, which involves the condensation of a ketone or aldehyde, malononitrile, and elemental sulfur in the presence of a base, is a classic method for synthesizing 2-aminothiophenes. libretexts.org Applying this reaction with an appropriate carbonyl compound and this compound would yield highly substituted thiophenes. Furthermore, reactions with carbon disulfide or Lawesson's reagent can open pathways to sulfur heterocycles like thiazines. rochester.edu

Construction of Conjugated Systems and Polymeric Architectures

The presence of the bromophenyl group in this compound is a critical feature that allows for the construction of extended π-conjugated systems and polymers through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species. youtube.comdtic.mil In this context, the bromo substituent on the phenyl ring of this compound serves as an excellent electrophilic partner for coupling with various aryl or vinyl boronic acids or esters. This reaction extends the π-conjugation of the molecule, allowing for the synthesis of complex biaryl or styrenyl structures. acs.org The reaction is typically catalyzed by a palladium complex in the presence of a base. youtube.com

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 2-(4'-Formyl-[1,1'-biphenyl]-4-yl)-... |

| Naphthylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 2-(3-(Naphthyl)phenyl)malononitrile |

| Vinylboronic acid pinacol ester | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 2-(3-Vinylphenyl)malononitrile |

This strategy can be extended to create conjugated polymers. Through Suzuki cross-coupling polycondensation, this compound can be reacted with a monomer containing two boronic acid/ester groups (an A-A monomer) to form a π-conjugated polymer with acrylonitrile side chains. Alternatively, the starting material could first be dimerized via Suzuki coupling and then functionalized to create an A-B type monomer for subsequent polymerization. These polymers are of interest for their optical and electronic properties.

Introduction of Advanced Functionalities for Non-Biological Chemical Applications

The derivatization of this compound can lead to materials with advanced functionalities, particularly for applications in materials science and electronics. A key strategy is the creation of donor-π-acceptor (D-π-A) systems.

The malononitrile group, especially when condensed with a carbonyl to form a dicyanovinylidene moiety, acts as a strong electron-acceptor (A). The π-system can be extended using the Suzuki coupling reaction described previously. If the boronic acid coupled to the 3-bromophenyl ring contains a strong electron-donating group (D), such as a dimethylamino group, the resulting molecule will have a D-π-A architecture. acs.org

Such molecules often exhibit significant non-linear optical (NLO) properties. The intramolecular charge transfer from the donor to the acceptor through the π-bridge can lead to large second- or third-order hyperpolarizabilities, which are desirable for applications in optical switching, frequency conversion in lasers, and other photonic technologies.

Furthermore, these D-π-A conjugated molecules can be designed as chemical sensors. For example, a molecule synthesized from a bromophenyl acrylonitrile precursor via Suzuki coupling, followed by condensation with malononitrile, exhibited aggregation-induced emission (AIE) properties and functioned as a selective sensor for hydrazine. acs.org This demonstrates how advanced functionalities can be engineered into molecules derived from this compound for specific chemical detection applications. The synthesis of such donor-acceptor compounds also holds potential for creating materials for molecular electronic devices and data storage. libretexts.org

Theoretical and Computational Investigations of 2 3 Bromophenyl Malononitrile

Electronic Structure and Frontier Molecular Orbital Analysis

No specific data is available in the scientific literature for this subsection. A typical analysis would involve quantum chemical calculations (e.g., using DFT with a basis set like B3LYP/6-311G(d,p)) to determine the energies of the HOMO and LUMO. The energy gap between these orbitals would provide insights into the molecule's kinetic stability and reactivity. The distribution of these orbitals across the molecule would indicate the likely sites for nucleophilic and electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

No specific data is available in the scientific literature for this subsection. This analysis would involve computational methods to identify the most stable three-dimensional structure (conformation) of the molecule. Molecular dynamics simulations could then be used to study the molecule's movement and flexibility over time at different temperatures, providing insight into its dynamic behavior and how it might interact with other molecules.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

No specific data is available in the scientific literature for this subsection. Quantum chemical calculations are frequently used to map out the energetic pathways of chemical reactions. For 2-(3-Bromophenyl)malononitrile, this could involve studying its participation in reactions like Knoevenagel condensations or Michael additions. nih.gov The calculations would identify transition states and intermediates, allowing for a detailed understanding of how the reaction proceeds.

Prediction of Reactivity and Selectivity Parameters

No specific data is available in the scientific literature for this subsection. Based on the electronic structure, various reactivity descriptors could be calculated. These include parameters like electronegativity, chemical hardness, and electrophilicity index, which are derived from HOMO and LUMO energies. researchgate.net These parameters would help in quantitatively predicting how the molecule will behave and react in different chemical environments.

Spectroscopic Property Prediction and Validation (excluding basic identification)

No specific data is available in the scientific literature for this subsection. Advanced computational methods, such as Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov These calculations would predict the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* transitions). Such theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Advanced Analytical and Spectroscopic Methodologies for Elucidating the Chemistry of 2 3 Bromophenyl Malononitrile

In-situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights (e.g., In-situ NMR, Raman Spectroscopy)

In-situ spectroscopy provides a powerful means to observe chemical reactions in real time, offering dynamic information about reaction kinetics, the formation of transient intermediates, and mechanistic pathways without the need for sample extraction.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous monitoring of changes in the chemical environment of atomic nuclei within a reacting system. For the synthesis of 2-(3-Bromophenyl)malononitrile, typically formed via a Knoevenagel condensation between 3-bromobenzaldehyde (B42254) and malononitrile (B47326), in-situ ¹H NMR could track the reaction's progress. nih.gov This would involve observing the decrease in the signal intensity of the aldehydic proton of 3-bromobenzaldehyde and the methylene (B1212753) protons of malononitrile, alongside the simultaneous emergence of signals corresponding to the vinylic proton of the this compound product. cardiff.ac.uk By acquiring spectra at regular intervals, kinetic data can be extracted, providing insights into reaction rates and orders. While specific literature on in-situ NMR for this exact compound is limited, the methodology has been successfully applied to monitor the formation of other complex molecules, demonstrating its utility. cardiff.ac.ukmdpi.com

Raman Spectroscopy is another valuable in-situ technique that probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. In the context of this compound synthesis, key vibrational modes can be monitored. The strong Raman signal of the nitrile (C≡N) group and the carbon-carbon double bond (C=C) of the product would serve as clear markers for its formation. ub.eduresearchgate.net Changes in the Raman spectra, such as shifts in peak positions or changes in intensity, can provide information on the consumption of reactants and the formation of products. researchgate.netscispace.com The technique is non-destructive and can be used with fiber-optic probes, making it suitable for monitoring reactions under various conditions. mdpi.com

Chromatographic Methods for Complex Mixture Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from complex reaction mixtures, which may contain unreacted starting materials, catalysts, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. unlp.edu.ar A sample containing this compound would first be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. semanticscholar.org The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification based on the compound's fragmentation pattern. unlp.edu.ar GC-MS is highly sensitive and can be used for the quantification of the target compound and any impurities present. semanticscholar.org For instance, studies on related compounds like o-chlorobenzylidene malononitrile have utilized GC-MS for identification and quantification, demonstrating the method's applicability. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic method suitable for a broad range of compounds, including those that are not volatile or are thermally sensitive. iosrjournals.org In an HPLC analysis of this compound, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. iosrjournals.org A UV detector is commonly used for detection, as the aromatic ring and conjugated system in this compound would exhibit strong UV absorbance. The method can be optimized for both qualitative analysis and precise quantification by adjusting parameters such as the column type, mobile phase composition, and flow rate. iosrjournals.org

The following table summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods developed for structurally similar compounds.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application Example | Reference |

| GC-MS | TR-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.25 mm | Helium | Mass Spectrometer (TSQ 9000) | Analysis of o-chlorobenzylidene malononitrile | semanticscholar.org |

| HPLC | Varian C18, 150 x 4.6 mm, 5 µm | Buffer (Trifluoroacetic acid in water) and Acetonitrile (60:40 v/v) | UV/PDA | Quantification of (4-Bromophenyl){Pyridine-2-yl} Acetonitrile | iosrjournals.org |

X-ray Crystallography for Solid-State Structural Characterization of Products and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous structural proof and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For novel compounds synthesized from or related to this compound, single-crystal X-ray diffraction would confirm the molecular structure, including the stereochemistry around the double bond. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related benzylidenemalononitrile derivatives illustrates the power of this technique. nih.gov

For example, crystallographic studies on these types of molecules reveal the planarity of the benzylidenemalononitrile moiety and the dihedral angles between the phenyl ring and the dicyanovinyl group. nih.govresearchgate.net Such studies also elucidate the packing of molecules in the crystal lattice, highlighting intermolecular forces like hydrogen bonds or π–π stacking that govern the solid-state architecture. nih.gov This information is invaluable for understanding the physical properties of the material and for rationalizing its chemical behavior.

The table below presents representative crystallographic data for a related compound, 2-[2-(benzyloxy)benzylidene]malononitrile, to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂N₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2959 (9) |

| b (Å) | 9.4963 (12) |

| c (Å) | 11.0280 (14) |

| α (°) | 97.709 (3) |

| β (°) | 107.953 (3) |

| γ (°) | 105.155 (3) |

| Volume (ų) | 682.13 (15) |

| Reference | nih.gov |

Advanced Applications and Future Directions in 2 3 Bromophenyl Malononitrile Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

2-(3-Bromophenyl)malononitrile serves as a highly versatile precursor in the synthesis of a wide array of complex organic molecules, particularly heterocyclic and carbocyclic systems. The presence of the electron-withdrawing nitrile groups activates the methylene (B1212753) proton, making it a potent nucleophile in various condensation and addition reactions. researchgate.net Concurrently, the bromo-substituent on the phenyl ring provides a reactive handle for cross-coupling reactions, allowing for further molecular elaboration.

The malononitrile (B47326) moiety is a well-established synthon for constructing diverse heterocyclic frameworks. researchgate.net Its derivatives are key intermediates in reactions like the Knoevenagel condensation, Michael addition, and Gewald reaction, which are fundamental in heterocyclic synthesis. researchgate.netnih.gov For instance, malononitrile and its derivatives are extensively used in multicomponent reactions to produce structurally diverse heterocyclic compounds. nih.gov The reaction of this compound with various electrophiles can lead to the formation of pyridines, pyrans, and thiophenes, among other heterocyclic systems. nih.govresearchgate.netmdpi.com

The utility of malononitriles as building blocks is exemplified in the synthesis of various complex structures as detailed in the table below.

| Product Class | Synthetic Strategy | Key Features of Malononitrile |

| Polyfunctionalized Pyridones | Solid-state reaction with enaminones | Acts as a C3 synthon |

| Conjugated Dienes | Intermediate in pyridone synthesis | Reactive methylene group |

| Pyrrolizines | Reaction with acylethynylpyrroles | Dicyanomethanide nucleophile |

| Pyridazines | Three-component reaction with arylglyoxals and hydrazine | Carbon-carbon bond formation |

| Polyhydroquinolines | Multicomponent reaction with aldehydes and dimedone | Michael acceptor/donor capabilities |

Furthermore, the bromine atom on the phenyl ring of this compound opens up avenues for the synthesis of even more complex, polyfunctionalized molecules through reactions such as Suzuki, Heck, and Sonogashira cross-coupling. This dual reactivity makes it a valuable building block for creating libraries of compounds with potential applications in medicinal chemistry and materials science.

Applications in Materials Science

The electronic properties of the malononitrile group, characterized by its strong electron-accepting nature, make its derivatives, including this compound, attractive candidates for applications in materials science. researchgate.net These applications span areas such as photochromic materials, organic semiconductors, and electro-optic polymers.

Organic Semiconductors: Organic semiconductors are the cornerstone of a new generation of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). uni-augsburg.de1-material.comresearchgate.net The performance of these devices is heavily reliant on the electronic properties of the organic materials used. Malononitrile derivatives are known to be used in the synthesis of organic semiconductors. researchgate.net The introduction of the electron-withdrawing dicyanovinyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, which is beneficial for electron transport materials in OLEDs and n-type semiconductors in OFETs. The bromophenyl moiety in this compound can be further functionalized to tune the material's properties, such as its charge mobility and solid-state packing.

Photochromic and Electro-optic Materials: Malononitrile-based compounds have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in electro-optic modulators and optical information processing. nih.gov The synthesis of donor-acceptor molecules incorporating the malononitrile group as the acceptor has been a common strategy to achieve large second-order NLO responses. Additionally, derivatives of malononitrile have been incorporated into polymers to create photo-cross-linkable liquid crystalline materials with light-controllable optical and mechanical properties. nih.gov The development of electro-optic polymers with high EO coefficients is an active area of research, with applications in high-speed optical modulation. researching.cn

Dye-Sensitized Solar Cells (DSSCs): DSSCs are a promising type of photovoltaic technology. rsc.orgnih.govmdpi.com The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye. Organic dyes incorporating strong electron-accepting groups, such as the cyano group, are of interest. While specific studies on this compound in DSSCs are not prevalent, related malononitrile-containing dyes have been synthesized and investigated for their potential in this application. researchgate.net

Catalytic Roles and Ligand Design Incorporating Malononitrile Scaffolds

Malononitrile derivatives can act as ligands in various metal-catalyzed reactions. chinesechemsoc.org For example, phosphoramidite ligands have been used in platinum-catalyzed allylic C–H alkylation with malononitriles as the alkylating reagents. chinesechemsoc.org The design of chiral ligands incorporating malononitrile-type structures is an area of interest for asymmetric catalysis. A dinuclear palladium complex with a phosphoiminoBINOL ligand has been shown to effectively hold a malononitrile molecule, catalyzing a double Mannich reaction to produce chiral 1,3-diamines with high enantioselectivity. d-nb.info

The versatility of the malononitrile framework allows for the synthesis of a variety of ligand types. The bromo-substituent on this compound provides a site for the introduction of additional coordinating groups, potentially leading to the development of novel bidentate or tridentate ligands with unique catalytic activities.

Emerging Research Areas and Unexplored Reactivity Pathways

The field of this compound chemistry, while established in its fundamental reactivity, still holds significant potential for exploration. Emerging research areas are likely to focus on harnessing its unique combination of reactive sites for novel synthetic transformations and material applications.

One area of growing interest is the use of malononitrile derivatives in the synthesis of advanced materials with tailored optoelectronic properties. This includes the development of new donor-acceptor chromophores for applications in organic electronics and photonics. The ability to fine-tune the electronic properties through modification of the bromophenyl group makes this compound a promising starting point for such investigations.

The exploration of novel multicomponent reactions involving this compound is another promising avenue. nih.gov The development of one-pot syntheses that create molecular complexity in an efficient and atom-economical manner is a key goal in modern organic chemistry. Designing new cascade reactions that utilize both the malononitrile and the bromophenyl functionalities could lead to the rapid assembly of complex and biologically relevant scaffolds.

Furthermore, the investigation of the mechanochemical reactivity of this compound could unveil new solid-state transformations and synthetic pathways that are not accessible in solution-phase chemistry.

Challenges and Opportunities in the Field of this compound Research

Despite its potential, research into this compound faces certain challenges that also present opportunities for innovation.

Challenges:

Selectivity: The presence of multiple reactive sites (the active methylene group, the two nitrile groups, and the bromo-substituent) can lead to challenges in controlling the selectivity of reactions. Developing reaction conditions that allow for the selective functionalization of one site over the others is a key challenge.

Scalability: While many synthetic methods using malononitrile derivatives are reported in the literature, their scalability for industrial applications can be a concern. Developing robust and scalable synthetic routes to this compound and its derivatives is crucial for their practical use. researchgate.net

Purification: The purification of malononitrile derivatives can sometimes be challenging due to their polarity and potential for side reactions. The development of chromatography-free purification methods would be highly beneficial. researchgate.net

Opportunities:

New Catalytic Systems: The challenges in controlling selectivity create opportunities for the development of new catalytic systems that can direct the reactivity of this compound in a predictable manner.

Sustainable Chemistry: There is an opportunity to develop more environmentally friendly synthetic methods using this compound, such as ultrasound-assisted synthesis or reactions in green solvents. nih.gov

Advanced Materials: The demand for new materials with specific optical and electronic properties provides a significant opportunity for the application of this compound as a versatile building block in materials science. 1-material.com

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3-Bromophenyl)malononitrile, and how are impurities controlled?

- Methodological Answer : The compound is typically synthesized via the Knoevenagel condensation between 3-bromobenzaldehyde and malononitrile. A key challenge is avoiding nucleophilic side reactions, such as piperidine addition to the electron-deficient nitrile groups. Using diisopropylethylamine (DIPEA) instead of piperidine as a base mitigates this issue . Purification often involves column chromatography with Alox N or silica gel, using gradients of pentane/ethyl acetate (4:1), achieving yields up to 73% . Impurity control is enhanced via HPLC with formic acid-acetonitrile mobile phases to resolve byproducts .

Q. What analytical techniques are critical for structural and functional characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and planar geometry, with C–C bond deviations <0.04 Å, confirming substituent effects on molecular planarity .

- MALDI-TOF MS : Utilizes 2-[(2E)-3-(4-tert-butylphenyl)prop-2-enylidene]malononitrile (DCTB) as a matrix for high-resolution mass analysis, detecting [M+H]+ ions with <3 ppm error .

- NMR spectroscopy : and NMR in CDCl identify nitrile proton environments (δ 3.3–4.7 ppm) and aryl-bromine coupling patterns .

Q. In which research domains is this compound prominently applied?

- Methodological Answer :

- Nonlinear optical materials : Its planar structure and electron-withdrawing nitrile groups enhance charge-transfer transitions, critical for second/third-order NLO applications. Computational studies (e.g., DFT) optimize substituent effects on hyperpolarizability .

- Enzyme inhibition : Derivatives like 2-(substituted benzylidene)malononitriles exhibit tyrosinase inhibition (IC ~1.5 µM) via competitive binding to the enzyme's copper-active site .

- Organic photovoltaics (OPVs) : As an acceptor in A–D–A architectures, it improves power conversion efficiency (>6.8%) by tuning absorption maxima (λ ~607 nm via B3LYP/6-31G(d,p)) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield and purity during large-scale synthesis?

- Methodological Answer :

- Catalyst selection : Phosphorus pentoxide in ethanol accelerates condensation while minimizing side reactions (yield: 68%) .

- Solvent optimization : 1,4-dioxane improves solubility of brominated precursors, reducing aggregation during synthesis .

- In-line monitoring : TLC (hexane/EtOAc 7:3) tracks reaction progression, enabling timely quenching to prevent degradation .

Q. How can contradictions in spectroscopic data (e.g., UV-vis absorption vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity effects and functional approximations in DFT. For example, CAM-B3LYP underestimates λ (484 nm vs. experimental 634 nm), while B3LYP aligns better. Validate with multi-functional benchmarks (e.g., mPW1PW91) and solvatochromic studies in varying solvents (toluene vs. DMF) .

Q. What role does this compound play in enhancing charge transport in photovoltaic devices?

- Methodological Answer : As an electron-deficient unit, it stabilizes charge-separated states in donor-acceptor blends. Time-resolved microwave conductivity (TRMC) measurements show 30% higher carrier mobility compared to non-brominated analogs, attributed to enhanced π-π stacking from bromine-induced planarity .

Q. What computational strategies are effective for predicting the electrochemical properties of this compound derivatives?

- Methodological Answer :

- DFT with solvent models : PCM (Polarizable Continuum Model) in Gaussian09 calculates reduction potentials (E ~-1.2 V vs. SCE) and LUMO energies (-3.8 eV), correlating with cyclic voltammetry data .

- TD-DFT for excited states : Simulates UV-vis transitions, identifying key orbitals involved in charge transfer (e.g., HOMO→LUMO+1) .

Q. How does structural modification of this compound influence its bioactivity, such as enzyme inhibition?

- Methodological Answer : Introducing electron-donating groups (e.g., methoxy) at the para position increases tyrosinase inhibition (IC ↓ by 40%) by enhancing hydrogen bonding to His244. SAR studies combine docking (AutoDock Vina) with kinetic assays (Lineweaver-Burk plots) to map binding modes .

Notes

- Citations follow strict evidence-based referencing.

- Advanced questions emphasize mechanistic insights and methodological troubleshooting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。